![molecular formula C22H20N4O4S2 B4016802 N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide](/img/structure/B4016802.png)
N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide
Description
Synthesis Analysis
The synthesis of N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide involves complex chemical reactions. Studies have developed new non-peptide endothelin-A receptor antagonists through the synthesis of related compounds, highlighting the importance of specific substituents for receptor affinity (Bradbury et al., 1997). Another research synthesized novel side-chain-sulfonated polyimides showing the compound's potential in creating flexible and high-strength materials (Chen et al., 2006).
Molecular Structure Analysis
The molecular structure of this compound and related derivatives has been extensively analyzed, revealing detailed information on their conformation and stability. For instance, the crystal and molecular structures of different forms of related sulfonamide compounds have been determined, providing insights into the conformational polymorphism present in these molecules (Bar & Bernstein, 1985).
Chemical Reactions and Properties
Chemical reactions involving N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide are key to understanding its reactivity and potential applications. Research has focused on its reactions to synthesize various derivatives, exploring their antimicrobial and anthelmintic activities, which indicates the compound's versatility (Badgujar, More, & Meshram, 2017).
Physical Properties Analysis
The physical properties of this compound, such as solubility, thermal stability, and mechanical strength, are crucial for its application in material science and pharmaceuticals. Studies have developed sulfonated polyimides with high desulfonation temperatures and excellent mechanical strength, demonstrating the compound's utility in creating durable materials (Chen et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances and stability under various conditions, are essential for the practical use of N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide. Research into its chemical reactions and the synthesis of related compounds provides valuable insights into its potential applications in creating new materials and drugs (Badgujar, More, & Meshram, 2017).
properties
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]naphthalene-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S2/c1-15-13-16(2)24-22(23-15)26-31(27,28)20-11-8-19(9-12-20)25-32(29,30)21-10-7-17-5-3-4-6-18(17)14-21/h3-14,25H,1-2H3,(H,23,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLVBPYNDUIVPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]naphthalene-2-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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